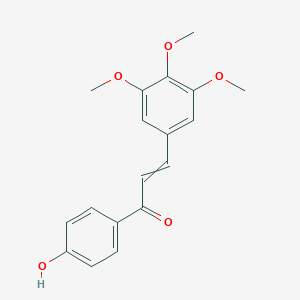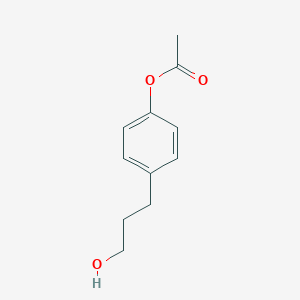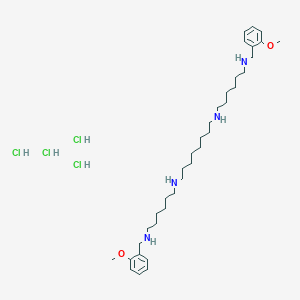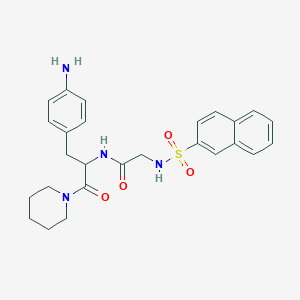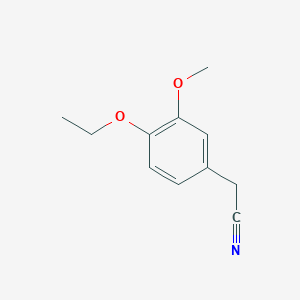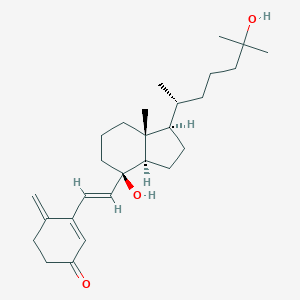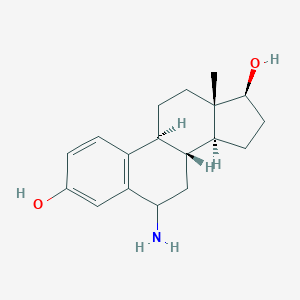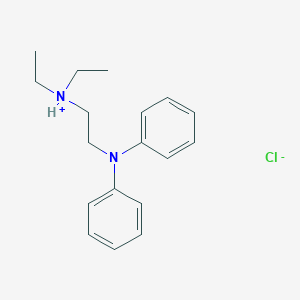
7-Aptadd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aptadd is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 7-Aptadd is not fully understood, but it is believed to act on certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been shown to bind to certain receptors in the brain, which may explain its effects on neurotransmitter systems.
Effets Biochimiques Et Physiologiques
7-Aptadd has a range of biochemical and physiological effects, depending on the specific biological process being investigated. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter systems in the brain. It has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Aptadd in lab experiments is its versatility. It has been shown to have potential applications in a range of biological processes, making it a useful tool for investigating various aspects of human health and disease. However, one limitation of using 7-Aptadd is its complexity. The synthesis method is challenging, and the compound itself is difficult to work with. This may limit its availability and use in certain research settings.
Orientations Futures
There are several future directions for research on 7-Aptadd. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which it inhibits cancer cell growth, as well as its potential use in combination with other cancer treatments. Another area of interest is its effects on neurotransmitter systems in the brain. Further studies are needed to determine the specific receptors and pathways involved, as well as its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the availability of 7-Aptadd for scientific research.
Méthodes De Synthèse
The synthesis of 7-Aptadd involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction results in the formation of 2,5-dimethoxyphenylacetonitrile-2,3-dichloro-5,6-dicyano-1,4-benzoquinone adduct, which is then reacted with hydrazine hydrate to form 7-Aptadd. The synthesis of 7-Aptadd is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
7-Aptadd has been used in scientific research to investigate a range of biological processes. It has been shown to have potential applications in the fields of cancer research, neuroscience, and immunology. In cancer research, 7-Aptadd has been studied for its ability to inhibit the growth of cancer cells. In neuroscience, it has been used to investigate the role of certain neurotransmitters in the brain. In immunology, it has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
110325-37-6 |
|---|---|
Nom du produit |
7-Aptadd |
Formule moléculaire |
C25H29NO2S |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
(7R,8R,9S,10R,13S,14S)-7-(4-aminophenyl)sulfanyl-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H29NO2S/c1-24-11-9-17(27)13-15(24)14-21(29-18-5-3-16(26)4-6-18)23-19-7-8-22(28)25(19,2)12-10-20(23)24/h3-6,9,11,13,19-21,23H,7-8,10,12,14,26H2,1-2H3/t19-,20-,21+,23-,24-,25-/m0/s1 |
Clé InChI |
LJFZXLQZUJKMRI-RGJWXQDMSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)C=C[C@]34C)SC5=CC=C(C=C5)N |
SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
Synonymes |
7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione 7-((4'-aminophenyl)thio)-1,4-androstadiene-3,17-dione 7-APTADD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



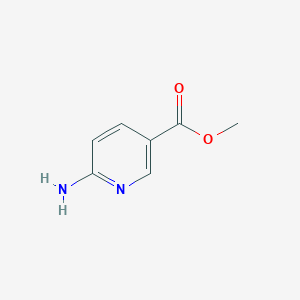
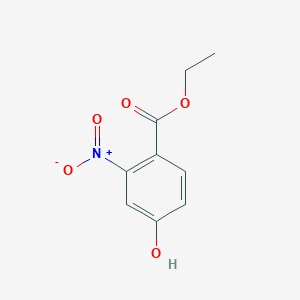
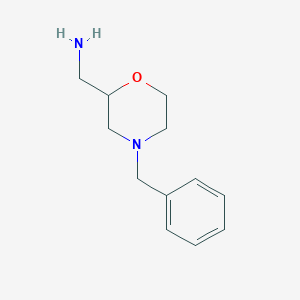
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
